molecular formula C13H14O3 B1356137 5-(2-Methoxyphenyl)cyclohexane-1,3-dione CAS No. 55579-77-6

5-(2-Methoxyphenyl)cyclohexane-1,3-dione

Cat. No. B1356137
Key on ui cas rn: 55579-77-6
M. Wt: 218.25 g/mol
InChI Key: KDFGJXOGEXWKQI-UHFFFAOYSA-N
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Patent
US04315006

Procedure details

5-(2-Methoxyphenyl)-1,3-cyclohexanedione (15.0 g) was suspended in methylene chloride (150 ml). The mixture was cooled to -78° with stirring and a solution of boron tribromide (39.3 g) in methylene chloride (75 ml) was added dropwise over 1h. The mixture was stirred at -78° for 45 min after the addition was complete and at room temperature for a further 18h. Excess water was added and the mixture was stirred vigorously at room temperature for 4h. The solid which separated out was collected by filtration, washed with water and dried to afford the title dione (12.0 g). Recrystallisation from aqueous ethanol afforded white prisms m.p. 190°-192°.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[CH2:14][C:13](=[O:15])[CH2:12][C:11](=[O:16])[CH2:10]1.B(Br)(Br)Br.O>C(Cl)Cl>[OH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[CH2:14][C:13](=[O:15])[CH2:12][C:11](=[O:16])[CH2:10]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C1CC(CC(C1)=O)=O
Step Two
Name
Quantity
39.3 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to -78°
STIRRING
Type
STIRRING
Details
The mixture was stirred at -78° for 45 min
Duration
45 min
ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously at room temperature for 4h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solid which separated out
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford the title dione (12.0 g)
CUSTOM
Type
CUSTOM
Details
Recrystallisation from aqueous ethanol afforded white prisms m.p. 190°-192°

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
OC1=C(C=CC=C1)C1CC(CC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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